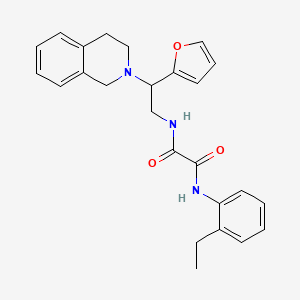![molecular formula C5H7BF3K B2491709 钾;1-二环[1.1.1]戊烷基(三氟)硼化物 CAS No. 2410559-72-5](/img/structure/B2491709.png)
钾;1-二环[1.1.1]戊烷基(三氟)硼化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;1-bicyclo[111]pentanyl(trifluoro)boranuide is a chemical compound with the molecular formula C5H6BF3K It is a boron-containing compound that features a bicyclo[111]pentane structure, which is a highly strained and unique carbon framework
科学研究应用
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its unique structure and reactivity.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide typically involves the reaction of 1-bicyclo[1.1.1]pentanylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroboranuide group to other boron-containing functional groups.
Substitution: The trifluoroboranuide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, reduced boron-containing compounds, and substituted bicyclo[111]pentane derivatives
作用机制
The mechanism of action of Potassium;1-bicyclo[111]pentanyl(trifluoro)boranuide involves its interaction with molecular targets through its boron-containing functional group The trifluoroboranuide group can form stable complexes with various biomolecules, leading to potential applications in drug delivery and therapeutic interventions The bicyclo[11
相似化合物的比较
Similar Compounds
Potassium;1-bicyclo[1.1.1]pentanylboranuide: Similar structure but lacks the trifluoro group, leading to different reactivity and applications.
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)borate: Similar compound with a different boron-containing functional group, affecting its chemical properties and uses.
Uniqueness
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide is unique due to the presence of the trifluoroboranuide group, which enhances its reactivity and potential applications. The bicyclo[1.1.1]pentane structure also contributes to its uniqueness, providing a highly strained and stable framework that is not commonly found in other compounds.
属性
IUPAC Name |
potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQSCLCAFXFPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
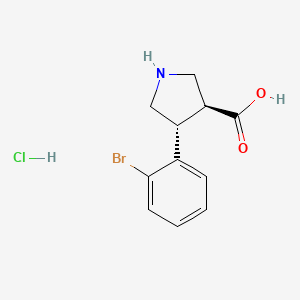
![6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2491630.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2491631.png)

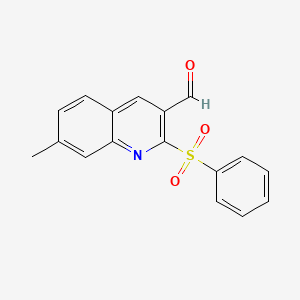
![1-(4-Methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2491637.png)
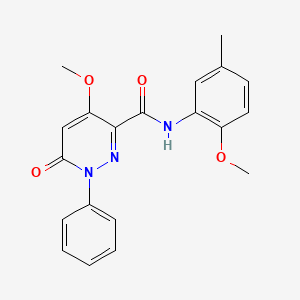
![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)
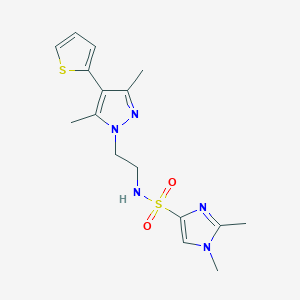
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N-cyclopropyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2491645.png)

